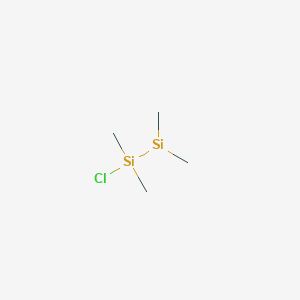
CID 15347934
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 15347934” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CID 15347934 involves several steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but typically includes the formation of key intermediates through controlled reactions. For instance, one method might involve the use of a precursor compound that undergoes a series of transformations, such as halogenation, nucleophilic substitution, and cyclization, to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. The industrial process may also include purification steps such as crystallization or chromatography to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
CID 15347934 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or removal of oxygen.
Substitution: In these reactions, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions might be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions. Substitution reactions may be facilitated by catalysts or specific solvents to enhance the reaction rate and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can result in a variety of products, depending on the nature of the substituent introduced .
Applications De Recherche Scientifique
CID 15347934 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, helping to form complex molecules through various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which could lead to the development of new drugs.
Medicine: Research into the pharmacological properties of this compound aims to uncover its potential therapeutic uses, such as in the treatment of diseases or as a diagnostic tool.
Mécanisme D'action
The mechanism by which CID 15347934 exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound may act by binding to the active site of an enzyme, inhibiting its activity, or by interacting with a receptor to modulate signal transduction pathways .
Propriétés
Formule moléculaire |
C4H12ClSi2 |
|---|---|
Poids moléculaire |
151.76 g/mol |
InChI |
InChI=1S/C4H12ClSi2/c1-6(2)7(3,4)5/h1-4H3 |
Clé InChI |
RZPQJABBDLDSOC-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)[Si](C)(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


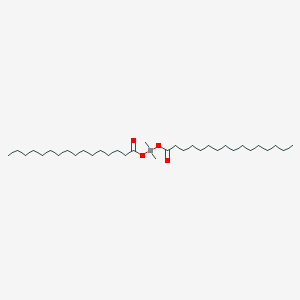

![Tert-butyl [1-(4-bromophenyl)-3-(hydroxyamino)-3-oxopropyl]carbamate](/img/structure/B14141771.png)
![2-[(Benzenesulfonyl)methyl]-1-nitro-4-phenoxybenzene](/img/structure/B14141779.png)
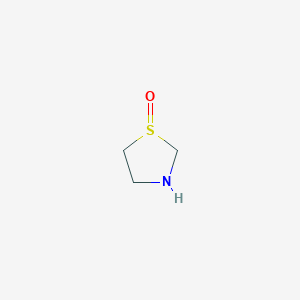
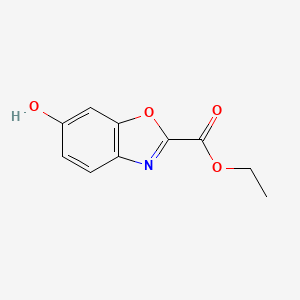
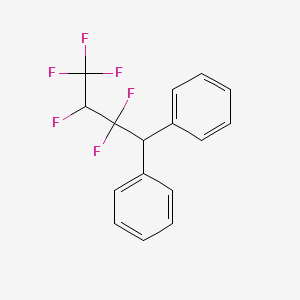
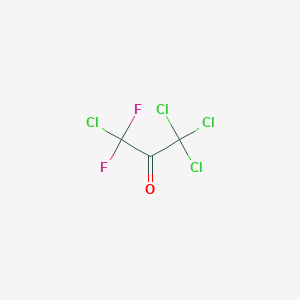
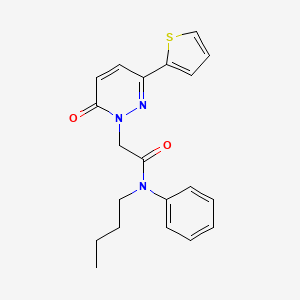

![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B14141816.png)

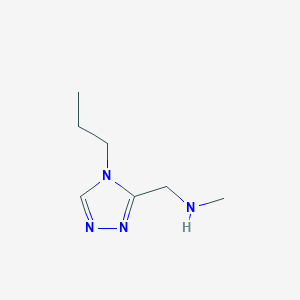
![2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B14141852.png)
